molecular formula C9H13N3O5 B1684250 Xylocytidine CAS No. 3530-56-1

Xylocytidine

Cat. No. B1684250
CAS RN: 3530-56-1
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-PXBUCIJWSA-N
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Description

Xylocytidine is a cytidine analog . It falls under the category of heterocyclic organic compounds . The IUPAC name for Xylocytidine is 4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one .


Synthesis Analysis

The synthesis of Xylocytidine and similar compounds has been an active field of research . Anhydronucleosides, also called cyclonucleosides, containing pyrimidine bases are important starting materials for the synthesis of many biologically active agents and drugs .


Molecular Structure Analysis

The molecular formula of Xylocytidine is C9H13N3O5 . It has a molecular weight of 243.216620 g/mol . The structure of Xylocytidine includes a 4-amino-1-beta-D-xylofuranosyl-2 (1H)-pyrimidinone .


Chemical Reactions Analysis

While specific chemical reactions involving Xylocytidine are not detailed in the search results, it’s known that Xylocytidine is a cytidine analog, and cytidine analogs have been reported to inhibit DNA synthesis .


Physical And Chemical Properties Analysis

Xylocytidine has a molecular weight of 243.22 g/mol and a molecular formula of C9H13N3O5 . It has 6 H-Bond acceptors and 4 H-Bond donors .

Future Directions

Research on Xylocytidine and similar compounds is ongoing, with a focus on their potential anti-metabolic and anti-tumor activities . There is also interest in novel synthetic routes to 3’-thiocytidylates and their polymers, which could be of biochemical and pharmacological interest .

properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-PXBUCIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188813
Record name Xylocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xylocytidine

CAS RN

3530-56-1
Record name 1-(β-D-Xylofuranosyl)cytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3530-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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